Regioisomeric Differentiation: 7-yl vs. 6-yl Substitution Pattern on the Tetrahydroquinoline Core
The target compound features the 3-methylbutanamide side chain at the C7 position of the tetrahydroquinoline ring. The closest regioisomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide, places the identical side chain at the C6 position. Published SAR studies on N-benzoyl-tetrahydroquinoline derivatives demonstrate that the position of the amide substituent on the quinoline ring is a primary determinant of NF-κB inhibitory potency and cytotoxicity profile. In the foundational SAR paper by Jo et al. (2016), compounds with different substitution positions exhibited IC₅₀ values spanning from sub-micromolar to >50 μM across multiple cancer cell lines, confirming that regioisomers are not functionally interchangeable [1]. While the 6-yl vs. 7-yl head-to-head comparison for the specific 3-methylbutanamide side chain has not been published in a peer-reviewed journal, the class-level SAR establishes that positional isomerism cannot be assumed to yield equivalent biological outcomes [1]. Procurement of the incorrect regioisomer would therefore invalidate any assay or screening campaign predicated on the 7-yl substitution geometry.
| Evidence Dimension | Regioisomeric identity (C7 vs. C6 substitution) |
|---|---|
| Target Compound Data | C7-(3-methylbutanamide) substitution (CAS 946266-40-6) |
| Comparator Or Baseline | C6-(3-methylbutanamide) regioisomer (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide) |
| Quantified Difference | Positional isomerism; quantitative differential activity data for these exact compounds not available in peer-reviewed literature. Class-level SAR shows positional substitution changes IC₅₀ by >10-fold in analogous N-benzoyl-tetrahydroquinoline series [1]. |
| Conditions | Class-level evidence from NF-κB transcriptional inhibition and cytotoxicity assays in RAW 264.7 macrophages and human cancer cell lines (HCT-116, A549, MCF-7, HepG2, HeLa) [1]. |
Why This Matters
Regioisomeric identity is a non-negotiable procurement specification; substitution at C6 vs. C7 represents a different chemical entity with distinct and unpredictable biological activity that cannot be substituted without complete re-validation of the experimental system.
- [1] Jo H, et al. Discovery of 1,2,3,4-Tetrahydroquinoline Derivatives as NF-κB Inhibitors with Anticancer Activity. ACS Medicinal Chemistry Letters, 2016, 7, 385–390. Table 1 reports IC₅₀ values for multiple positional and N-acyl variants across six cell lines. View Source
